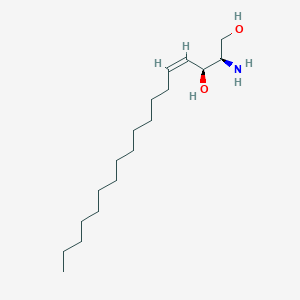
13-Hydroxy-9,11-octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxy-9,11-octadecadienoic acid is a hydroxy fatty acid derived from linoleic acid. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. This compound is a product of lipid peroxidation and is found in various biological systems, including plants and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13-Hydroxy-9,11-octadecadienoic acid can be synthesized through the enzymatic oxidation of linoleic acid. The enzyme linoleate 13-lipoxygenase catalyzes the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid, which is subsequently reduced to this compound .
Industrial Production Methods: In industrial settings, recombinant cells expressing linoleate 13-lipoxygenase from Burkholderia thailandensis have been used for the production of this compound. The optimal reaction conditions include a pH of 7.5, a temperature of 25°C, and the presence of 0.5 M sodium chloride to permeabilize the cells .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Hydroxy-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form 13-oxo-9,11-octadecadienoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Esterification: Esterification reactions can be carried out using alcohols in the presence of acid catalysts to form esters of this compound.
Major Products:
Oxidation: 13-oxo-9,11-octadecadienoic acid
Reduction: this compound derivatives
Esterification: Esters of this compound
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 13-Hydroxy-9,11-octadecadienoic acid involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . Additionally, it can influence the expression of genes involved in oxidative stress responses and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
- 9-Hydroxy-10,12-octadecadienoic acid
- 13-Hydroxy-9,11,15-octadecatrienoic acid
- 9-Hydroxy-5,7-tetradecadienoic acid
Comparison: 13-Hydroxy-9,11-octadecadienoic acid is unique due to its specific hydroxylation pattern and its role in modulating PPAR activity. Compared to 9-Hydroxy-10,12-octadecadienoic acid, it has distinct biological activities and is more potent in its anti-inflammatory effects . The presence of additional double bonds in 13-Hydroxy-9,11,15-octadecatrienoic acid gives it different chemical reactivity and biological functions .
Eigenschaften
CAS-Nummer |
5204-88-6 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ |
InChI-Schlüssel |
HNICUWMFWZBIFP-KDFHGORWSA-N |
SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Isomerische SMILES |
CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Synonyme |
13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)





![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)



![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)


